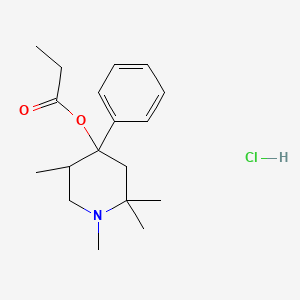
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride, also known as TMP or TMPH, is a chemical compound that belongs to the class of piperidine derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is based on its ability to scavenge free radicals and prevent oxidative damage. It is a potent antioxidant that can neutralize ROS and protect cells and tissues from oxidative stress. 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been shown to modulate various signaling pathways and gene expression, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been shown to have neuroprotective effects, enhance cognitive function, and improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has several advantages for lab experiments, including its high solubility in water and organic solvents, stability, and low toxicity. However, it also has some limitations, such as its relatively high cost and limited availability. Moreover, the effects of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride may vary depending on the experimental conditions and the cell or tissue type used.
Zukünftige Richtungen
There are several future directions for the research on 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its effects on the immune system and its potential applications in the treatment of autoimmune diseases. Moreover, the development of new derivatives and analogs of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride may lead to the discovery of more potent and selective antioxidant and radical scavenging agents.
Synthesemethoden
The synthesis method of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride involves the reaction of 4-phenyl-4-piperidinol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) and propanoic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride. This method is relatively simple and efficient, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is widely used in scientific research as a radical scavenger and antioxidant. It has been shown to protect cells and tissues from oxidative stress and damage caused by reactive oxygen species (ROS). 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been investigated for its potential applications in the treatment of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Eigenschaften
IUPAC Name |
(1,2,2,5-tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-6-16(20)21-18(15-10-8-7-9-11-15)13-17(3,4)19(5)12-14(18)2;/h7-11,14H,6,12-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKRXERHLBCKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)(C)C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-1-methylquinoxalin-2(1H)-one](/img/structure/B5650679.png)
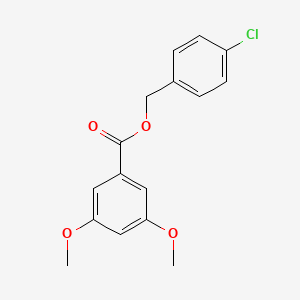
![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5650686.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650692.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl}methyl)cyclopent-3-ene-1-carboxamide](/img/structure/B5650694.png)
![N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)
![2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B5650698.png)
![7-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5650707.png)
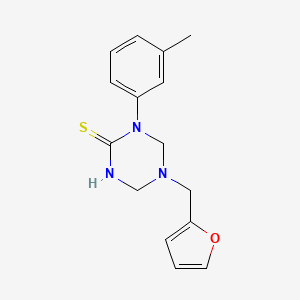
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![{rel-(3S,4R)-3-cyclopropyl-4-[(3-phenylpropanoyl)amino]-1-pyrrolidinyl}acetic acid hydrochloride](/img/structure/B5650758.png)
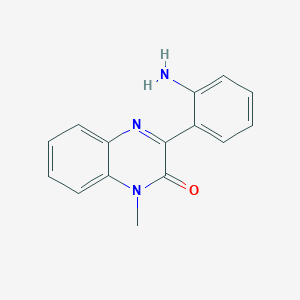
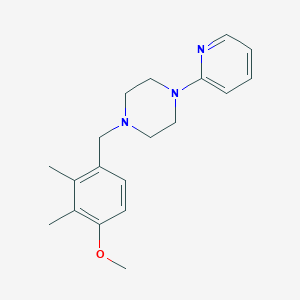
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)